2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide 2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 887223-85-0
VCID: VC7172549
InChI: InChI=1S/C22H23N3O2S/c1-3-27-17-10-8-16(9-11-17)12-21(26)23-22-18-13-28-14-19(18)24-25(22)20-7-5-4-6-15(20)2/h4-11H,3,12-14H2,1-2H3,(H,23,26)
SMILES: CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.51

2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

CAS No.: 887223-85-0

Cat. No.: VC7172549

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide - 887223-85-0

Specification

CAS No. 887223-85-0
Molecular Formula C22H23N3O2S
Molecular Weight 393.51
IUPAC Name 2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Standard InChI InChI=1S/C22H23N3O2S/c1-3-27-17-10-8-16(9-11-17)12-21(26)23-22-18-13-28-14-19(18)24-25(22)20-7-5-4-6-15(20)2/h4-11H,3,12-14H2,1-2H3,(H,23,26)
Standard InChI Key MRDQWKDOJRWJTO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C

Introduction

Synthesis Pathway

While specific synthesis details for this compound were not provided in the sources, similar compounds are typically synthesized through multi-step reactions involving:

  • Formation of the thienopyrazole core: This often involves cyclization reactions using hydrazine derivatives and thiophene precursors.

  • Functionalization: The introduction of substituents like ethoxyphenyl and methylphenyl groups is achieved through nucleophilic substitutions or coupling reactions.

  • Acetamide formation: This step involves acylation reactions using appropriate acyl chlorides or anhydrides.

These steps are monitored using techniques like thin-layer chromatography (TLC), and the final product is purified through recrystallization or chromatography.

Spectroscopic Characterization

Compounds like this are characterized using:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

  • X-Ray Crystallography: Used to determine the precise three-dimensional structure.

Potential Biological Activities

Based on the structural features of thienopyrazole derivatives, this compound may exhibit:

  • Anti-inflammatory Activity:

    • Similar compounds have shown inhibition of enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammatory pathways .

  • Antimicrobial Properties:

    • Thienopyrazoles are known to inhibit bacterial and fungal growth by interacting with microbial enzymes .

  • Enzyme Inhibition:

    • The molecule's aromatic and heterocyclic systems may facilitate binding to active sites in enzymes, making it a candidate for drug development.

Table 1: Comparison with Analogous Compounds

Compound NameBiological ActivityKey Structural Features
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide Anti-inflammatoryThienopyridine core
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-acetamide Antiplatelet agentThiadiazole group
1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one Antioxidant/anti-inflammatoryChalcone structure
2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin]-acetohydrazide derivatives AntimicrobialPyrimidine-thioacetohydrazide backbone

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